Piperazine-2,3,5,6-tetrone
Description
Structure
3D Structure
Properties
CAS No. |
49715-78-8 |
|---|---|
Molecular Formula |
C4H2N2O4 |
Molecular Weight |
142.07 g/mol |
IUPAC Name |
piperazine-2,3,5,6-tetrone |
InChI |
InChI=1S/C4H2N2O4/c7-1-2(8)6-4(10)3(9)5-1/h(H,5,7,9)(H,6,8,10) |
InChI Key |
IXRCBQCSNZKFHS-UHFFFAOYSA-N |
SMILES |
C1(=O)C(=O)NC(=O)C(=O)N1 |
Canonical SMILES |
C1(=O)C(=O)NC(=O)C(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for Piperazine 2,3,5,6 Tetrone and Its Analogues
Direct Synthetic Routes for Piperazine-2,3,5,6-tetrone
Direct synthesis of this compound involves the formation of the fully oxidized piperazine (B1678402) ring in a limited number of steps from specific precursors.
A documented method for the preparation of this compound involves the oxidation of 2-mercaptopyrazine (B1227527). researchgate.net In this process, 2-mercaptopyrazine is dissolved in ethanol (B145695) at an elevated temperature, followed by the addition of a 30% hydrogen peroxide solution. researchgate.net The resulting solution is stirred for several hours to yield the desired product. researchgate.net The molecular structure of the synthesized compound features four oxygen atoms at the 2, 3, 5, and 6 positions of the piperazine ring. researchgate.net
The use of specific precursors is crucial for the successful synthesis of the tetrone structure. While piperazine itself can be synthesized through various catalytic processes, such as intermolecular and intramolecular cyclization, the direct formation of the tetrone requires a precursor that is already in a suitable oxidation state or can be easily oxidized. researchgate.netscispace.com
The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize yield and purity while minimizing waste and energy consumption. numberanalytics.com For the synthesis of this compound from 2-mercaptopyrazine, the reaction is carried out at 358 K (85°C) for 4 hours. researchgate.net The product can be obtained in a 55% yield after slow evaporation at room temperature. researchgate.net
Table 1: Reported Reaction Conditions for this compound Synthesis
| Parameter | Value |
| Precursor | 2-mercaptopyrazine |
| Oxidizing Agent | 30% Hydrogen Peroxide |
| Solvent | Ethanol |
| Temperature | 358 K (85°C) |
| Reaction Time | 4 hours |
| Yield | 55% |
| Data sourced from Jia et al., 2010. researchgate.net |
Indirect Synthetic Strategies for Constructing Piperazine-Tetraone Frameworks
Indirect strategies for synthesizing piperazine-tetraone frameworks often involve building the heterocyclic ring system through cyclization or multi-component reactions, which offer greater flexibility in introducing substituents.
Cyclocondensation reactions are a powerful tool for the synthesis of heterocyclic compounds, including the piperazine core. These reactions typically involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water. For instance, the synthesis of piperazine itself can be achieved through the catalytic cyclocondensation of ethylenediamine (B42938) with ethylene (B1197577) glycol. researchgate.net Similarly, N-substituted piperazines can be prepared via cyclization of diethanolamine (B148213) derivatives. researchgate.net
Annulation strategies, which involve the formation of a new ring onto an existing one, are also employed in the synthesis of complex heterocyclic systems. researchgate.netacs.org For example, a palladium-catalyzed annulation strategy has been developed for the synthesis of functionalized piperidine (B6355638) products from a cyclic carbamate (B1207046) precursor. researchgate.net While direct examples of cyclocondensation or annulation leading to this compound were not found, these methods are fundamental in constructing the core piperazine ring, which could then be further oxidized to the tetraone. The synthesis of piperazine-2,3,5-trione, a closely related analogue, can be achieved through cyclization reactions of precursors like piperazine with diketones or dicarbonyl compounds. smolecule.com
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov This approach is particularly valuable for generating libraries of structurally diverse derivatives. nih.gov
Several MCRs have been developed for the synthesis of piperazine derivatives. nih.govsemanticscholar.org For example, a one-pot, four-component approach has been established for the synthesis of novel isothiourea-ethylene-tethered piperazine derivatives. nih.gov This reaction involves the in-situ generation of 1,4-diazabicyclo[2.2.2]octane (DABCO) salts, which then react with a phenylisothiocyanate and an amine. nih.gov Another example is the Hantzsch-like three-component synthesis of bis(1,4-dihydropyridines) linked to a piperazine core. semanticscholar.org
While a specific multi-component reaction for the direct synthesis of this compound is not described in the provided results, MCRs represent a powerful strategy for accessing diverse piperazine-based scaffolds. These scaffolds could then potentially be converted to the corresponding tetraones through subsequent oxidation steps. The versatility of MCRs allows for the introduction of various substituents onto the piperazine ring, which would translate to a diverse range of piperazine-tetraone analogues.
Advanced Catalytic Methods in Piperazine Ring Formation
The formation of the piperazine ring, the core structure of this compound, can be facilitated by various advanced catalytic methods, offering high efficiency and selectivity.
Catalytic processes for piperazine synthesis can be broadly categorized into intermolecular and intramolecular cyclization. researchgate.netscispace.com Intermolecular cyclization involves the reaction of two separate molecules, such as the condensation of ethylenediamine with ethylene glycol, often utilizing catalysts like copper-nickel-chromium or palladium on magnesium oxide. researchgate.netscispace.com Intramolecular cyclization, on the other hand, involves the ring closure of a single molecule, such as the cyclodeamination of diethylenetriamine. researchgate.net
Recent advancements have focused on developing more sophisticated catalytic systems. For instance, an iridium-catalyzed method has been reported for the regio- and diastereoselective synthesis of C-substituted piperazines from the head-to-head coupling of imines. acs.org This atom-economic process utilizes a bench-stable iridium catalyst and proceeds under mild conditions. acs.org
Another innovative approach involves the catalytic reductive cyclization of dioximes to form the piperazine ring. researchgate.netnih.gov This method utilizes readily available catalysts like palladium on charcoal (Pd/C) or Raney nickel (Ra-Ni) for the hydrogenation of dioximes, which are prepared from the double Michael addition of nitrosoalkenes to primary amines. nih.gov This strategy allows for the straightforward structural modification of molecules by converting a primary amino group into a piperazine ring. researchgate.netnih.gov
Biocatalytic methods are also emerging as a powerful tool for piperazine synthesis. Imine reductases have been shown to catalyze the annulation of diamines and dicarbonyls through tandem inter- and intramolecular reductive amination processes, providing access to a range of N- and C-substituted piperazines with high activity and enantioselectivity under mild conditions. researchgate.net
Table 2: Overview of Advanced Catalytic Methods for Piperazine Ring Formation
| Catalytic Method | Key Features | Catalyst Examples |
| Iridium-Catalyzed Imine Coupling | Regio- and diastereoselective, atom-economic, mild conditions. | [IrCl(cod)(PPh₃)] |
| Reductive Cyclization of Dioximes | Stereoselective, utilizes readily available catalysts. | 5%-Pd/C, Raney® nickel |
| Biocatalytic Reductive Amination | High enantioselectivity, mild reaction conditions. | Imine reductase from Myxococcus stipitatus |
| Data sourced from multiple references. acs.orgnih.govresearchgate.net |
Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed C-N cross-coupling reactions have become a cornerstone in the synthesis of nitrogen-containing heterocycles, offering a powerful tool for the formation of C-N bonds with high efficiency and functional group tolerance. acs.orgresearchgate.net These methods are particularly relevant for the construction of the piperazine ring system.
The general approach involves the coupling of a diamine or a related bis-nucleophile with a suitable dielectrophile, catalyzed by a palladium complex. The choice of ligand, palladium precursor, base, and solvent is crucial for the success of these reactions. beilstein-journals.orgmit.edu While a direct application to this compound is not explicitly detailed in the literature, the synthesis of substituted piperazines through this methodology provides a clear precedent. For instance, the palladium-catalyzed coupling of aryl bromides with piperazine can be selectively functionalized to produce N-arylpiperazines. acs.org
A modular approach using a palladium-catalyzed cyclization reaction has been developed for the synthesis of highly substituted piperazines. This process couples a propargyl unit with various diamine components, leading to the formation of the piperazine ring in good to excellent yields with high regio- and stereochemical control. nih.gov The reaction proceeds under mild conditions, tolerating a wide range of functional groups on both the diamine and the propargyl carbonate. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of Piperazine Derivatives
| Diamine Component | Propargyl Carbonate | Catalyst System | Conditions | Product | Yield (%) | Reference |
| N,N'-Ditosyl-1,2-ethanediamine | BOC-propargyl alcohol | 3 mol% Pd(0), DPEphos | Dichloromethane, rt, 10 min | Substituted piperazine | 98 | nih.gov |
| N-Tosyl-1,2-diaminopropane | BOC-propargyl alcohol | 3 mol% Pd(0), DPEphos | Dichloromethane, rt | Substituted piperazine | excellent | nih.gov |
| Aryl bromide | Piperazine | L6-based catalyst | Dimethylacetamide, high temp | N-Arylpiperazine | Not specified | acs.org |
| 4-Bromo-7-azaindole | Boc-protected piperazine | Pd(OAc)₂, SPhos | Not specified | Coupled product | 92 | beilstein-journals.org |
This table presents examples of palladium-catalyzed reactions for the synthesis of piperazine derivatives, which could be adapted for the synthesis of precursors to this compound.
Transition Metal-Mediated Cyclizations
Beyond palladium, other transition metals have been employed to mediate the cyclization reactions for the synthesis of piperazine and other N-heterocycles. metu.edu.tr These methods often involve the intramolecular or intermolecular cyclization of precursors containing both amine and electrophilic functionalities.
Manganese(III) acetate, for example, can mediate oxidative radical cyclizations. In the synthesis of piperazine-substituted dihydrofurans, Mn(OAc)₃ is used to generate radicals from 1,3-dicarbonyl compounds, which then add to unsaturated piperazine derivatives to initiate cyclization. nih.govsemanticscholar.org This approach highlights the potential of transition metal-mediated radical reactions in constructing complex heterocyclic systems containing a piperazine core.
Another example is the diastereoselective palladium-catalyzed hydroamination reaction for the synthesis of 2,6-disubstituted piperazines. This reaction utilizes a palladium catalyst with a silver salt co-catalyst to achieve high yields and excellent diastereoselectivities. metu.edu.tr
Table 2: Examples of Transition Metal-Mediated Synthesis of Piperazine Derivatives
| Starting Material | Reagents | Catalyst/Mediator | Conditions | Product | Yield (%) | Reference |
| Diacyl piperazine derivative, Dimedone | - | Mn(OAc)₃ | Acetic acid, 65 °C | Dihydrofuran-piperazine compound | 31-81 | nih.gov |
| Aminoalkenes | - | 5 mol% Pd catalyst, 10 mol% AgBF₄ | Not specified | 2,6-Disubstituted piperazine | 89-99 | metu.edu.tr |
This table showcases examples of transition metal-mediated reactions for synthesizing piperazine-containing molecules, illustrating the versatility of different metals in forming the heterocyclic ring.
Organocatalytic Routes for N-Heterocyclic Compounds
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of N-heterocyclic compounds. nih.gov These reactions often proceed under mild conditions and offer excellent stereocontrol. While specific organocatalytic routes to this compound are not reported, the synthesis of related structures like piperazine-2,5-diones and other N-heterocycles provides valuable insights.
A direct, organocatalytic coupling of substituted diketopiperazines with indoles has been achieved through the generation of electrophilic indolenine intermediates under mild conditions. nih.gov This reaction demonstrates the feasibility of using organocatalysts to functionalize the piperazine-2,5-dione core, a key structural element of this compound.
Furthermore, sulfonic acid functionalized imidazolium (B1220033) salts have been used as catalysts for the microwave-assisted synthesis of pyrido[2,3-d:6,5-d]dipyrimidine-2,4,6,8-tetraones. researchgate.net This solvent-free method provides rapid access to complex tetraone structures, suggesting a potential strategy for the synthesis of this compound analogues.
Table 3: Examples of Organocatalytic Synthesis of N-Heterocycles
| Substrates | Catalyst | Conditions | Product | Yield (%) | Reference |
| Carboxylated piperazine-2,5-diones, Gramine | Cinchona alkaloids | Dichloromethane | Indole-diketopiperazine adduct | High | nih.gov |
| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, Aromatic aldehydes | [Dsim]Cl | Microwave irradiation, solvent-free | Pyrido[2,3-d:6,5-d]dipyrimidine-2,4,6,8-tetrone | Excellent | researchgate.net |
This table provides examples of organocatalytic reactions for the synthesis of N-heterocycles, including structures related to this compound, showcasing the potential of metal-free catalytic systems.
Stereoselective Synthesis of this compound Derivatives
The development of stereoselective methods for the synthesis of piperazine derivatives is of significant interest for applications in medicinal chemistry and materials science. Achieving stereocontrol in the synthesis of this compound derivatives would allow for the creation of chiral molecules with defined three-dimensional structures.
While there are no specific reports on the stereoselective synthesis of this compound derivatives, general strategies for the stereoselective synthesis of piperazines and piperidines can be considered. A Diels-Alder approach has been successfully employed for the stereoselective synthesis of 2,3,5,6-tetra- and 2,3,4,5,6-pentasubstituted piperidines. nih.gov This methodology involves the oxidative cleavage of 2-aza-bicyclo[2.2.2]octene Diels-Alder adducts.
Another approach involves the diastereoselective alkylation of a chiral piperazine precursor to introduce a second stereocenter at a late stage of the synthesis. This strategy has been used to prepare (2S,6S)-2,4,6-tris(phenylmethyl)piperazine. clockss.org Such methods, which allow for the controlled introduction of substituents with specific stereochemistry, could potentially be adapted for the synthesis of chiral derivatives of this compound.
The development of chiral organocatalysts has also opened new avenues for the enantioselective synthesis of N-heterocycles. clockss.org Cinchona alkaloid-based catalysts, for example, have been shown to induce moderate diastereoselectivity in the coupling of diketopiperazines with indoles. nih.gov
Elucidation of Molecular Structure and Intermolecular Interactions
Advanced Crystallographic Analysis of Piperazine-2,3,5,6-tetrone
Single-crystal X-ray diffraction has been the pivotal technique in establishing the precise solid-state architecture of this compound.
Single Crystal X-ray Diffraction Studies: Unit Cell Parameters, Space Group, and Atomic Coordinates
Crystallographic analysis reveals that this compound crystallizes in the monoclinic system. chemrxiv.org The molecule is positioned around a crystallographic inversion center. chemrxiv.orgchemrxiv.org Detailed parameters of the unit cell were determined at a temperature of 293 K using Mo Kα radiation. chemrxiv.org The specific space group was identified as P2/n. The comprehensive crystallographic data are summarized below. chemrxiv.orgresearchgate.net
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₄H₂N₂O₄ |
| Formula Weight | 142.08 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 5.163 (1) |
| b (Å) | 8.6220 (17) |
| c (Å) | 5.6540 (11) |
| β (°) | 105.25 (3) |
| Volume (ų) | 242.83 (8) |
| Z | 2 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (Mg m⁻³) | 1.943 |
This table is interactive and can be sorted by column. chemrxiv.orgresearchgate.net
Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs
The crystal structure of this compound is significantly influenced by intermolecular hydrogen bonding. chemrxiv.org The N—H groups act as hydrogen bond donors, while the carbonyl oxygen atoms (C=O) serve as acceptors. chemrxiv.orgresearchgate.net This interaction results in bifurcated N—H⋯O hydrogen bonds, which are crucial in defining the crystal packing. chemrxiv.orgchemrxiv.org These hydrogen bonds link adjacent molecules, forming corrugated layers that are oriented parallel to the (101) crystallographic plane. chemrxiv.orgchemrxiv.orgresearchgate.net The specific geometry of these hydrogen bonds has been precisely determined. chemrxiv.org
Table 2: Hydrogen-Bond Geometry (Å, °)
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N1—H1⋯O1ⁱ | 0.86 | 2.48 | 3.060 (2) | 125 |
| N1—H1⋯O2ⁱⁱ | 0.86 | 2.23 | 3.035 (2) | 157 |
Symmetry codes: (i) -x+1/2, y-1/2, -z+3/2; (ii) x-1/2, -y+1/2, z+1/2. chemrxiv.orgresearchgate.net
Conformational Analysis and Molecular Planarity within the Solid State
A key structural feature of this compound, as revealed by X-ray diffraction, is its molecular planarity. chemrxiv.orgresearchgate.net The molecule is situated around an inversion center, and the piperazine (B1678402) ring, with its four carbonyl oxygen atoms at the 2, 3, 5, and 6 positions, is remarkably flat. chemrxiv.orgchemrxiv.orgresearchgate.net The root mean square (rms) deviation from planarity for the molecule is a mere 0.013 Å, confirming a nearly perfectly planar conformation in the solid state. chemrxiv.orgresearchgate.net This planarity is a significant aspect of its molecular geometry.
Spectroscopic Characterization for Structural Confirmation and Electronic Properties
While crystallographic methods define the solid-state structure, spectroscopic techniques are essential for confirming the structure in various phases and for probing the molecule's vibrational and electronic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the chemical environment of magnetically active nuclei such as ¹H and ¹³C. For this compound, ¹H NMR would be expected to show a signal corresponding to the N-H protons, with its chemical shift influenced by the electron-withdrawing nature of the adjacent carbonyl groups and any intermolecular hydrogen bonding. Similarly, ¹³C NMR would provide signals for the carbonyl carbons, offering direct evidence of the electronic environment of the C=O groups. However, specific experimental ¹H and ¹³C NMR spectral data for this compound are not detailed in the available scientific literature.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding within a molecule. For this compound, the most prominent vibrational modes would be associated with the N-H and C=O stretching frequencies. The N-H stretching vibrations would typically appear in the region of 3200-3400 cm⁻¹, while the C=O stretching vibrations of the ketone groups would be expected to produce strong absorption bands in the infrared spectrum, likely around 1700 cm⁻¹. The exact positions of these bands can be influenced by the effects of hydrogen bonding and the planarity of the ring system. Despite the utility of these methods for structural confirmation, specific, experimentally-derived FT-IR and Raman spectra for this compound have not been reported in the cited literature.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass and elucidating the fragmentation pathways of a compound. For this compound (C₄H₂N₂O₄), the theoretical exact mass can be calculated, providing a benchmark for HRMS analysis.
Precise Molecular Mass: The monoisotopic mass of this compound is calculated to be 141.99638 Da .
Theoretical Fragmentation Pathways: While specific experimental HRMS fragmentation data for this compound is not extensively documented, a theoretical pathway can be proposed based on the known behavior of cyclic amides and ketones. The fragmentation of the molecular ion (M⁺˙) at m/z 142 is expected to proceed through characteristic losses of small, stable neutral molecules.
A primary fragmentation step would likely involve the cleavage of the amide bonds and the loss of carbon monoxide (CO), a common fragmentation for carbonyl compounds.
Initial Alpha-Cleavage: The initial ionization would form the molecular ion [C₄H₂N₂O₄]⁺˙ with an m/z of ~142.
Loss of CO: A common pathway for cyclic ketones and imides is the loss of a carbonyl group (CO), which would lead to a fragment ion. The loss of one CO molecule (28 Da) would result in a fragment ion at m/z 114.
Sequential Loss of CO: Further fragmentation could involve the loss of a second CO molecule, leading to a fragment at m/z 86.
Ring Cleavage: Another plausible pathway involves the cleavage of the N-C bond followed by rearrangement. A characteristic fragmentation of cyclic dipeptides (diketopiperazines) involves the cleavage of the amide bond. nih.gov A complete ring cleavage could result in the formation of two isocyanate (HNCO) fragments or related ions.
Table 3: Theoretical HRMS Fragmentation Data for this compound
| Proposed Fragment Ion | Formula | Theoretical m/z | Proposed Neutral Loss |
|---|---|---|---|
| [M]⁺˙ | [C₄H₂N₂O₄]⁺˙ | 142.00 | - |
| [M-CO]⁺˙ | [C₃H₂N₂O₃]⁺˙ | 114.00 | CO |
| [M-2CO]⁺˙ | [C₂H₂N₂O₂]⁺˙ | 86.01 | 2CO |
| [M-HNCO]⁺˙ | [C₃HNO₃]⁺˙ | 98.99 | HNCO |
| [C₂N₂O₂]⁺˙ | [C₂N₂O₂]⁺˙ | 84.00 | 2H, 2CO |
Comparative Structural Studies with Related Cyclic Imines and Amides
The structural parameters of this compound are noted to be similar to those of related piperazine derivatives. nih.gov A direct comparison with other cyclic imides and amides, such as Succinimide and Piperazine-2,5-dione, highlights the influence of the additional carbonyl groups on the molecular geometry.
Succinimide (C₄H₅NO₂): A five-membered cyclic imide. Its ring is nearly planar. ebi.ac.ukPiperazine-2,5-dione (C₄H₆N₂O₂): A six-membered cyclic diamide (B1670390) (a diketopiperazine). The molecule possesses a center of symmetry and the ring is largely planar, though it can adopt slight boat or chair conformations depending on substitution. iucr.orgresearchgate.net
The introduction of two additional carbonyl groups in this compound, creating vicinal dicarbonyl systems, influences the bond lengths and angles within the ring. The C-C bond between the two carbonyl groups is expected to be different from a standard C-C single bond in a less substituted ring.
Table 4: Comparative Analysis of Bond Lengths (Å) and Angles (°) for Selected Cyclic Compounds
| Parameter | This compound | Piperazine-2,5-dione | Succinimide |
|---|---|---|---|
| C=O Bond Length (Å) | ~1.20 - 1.21 | ~1.23 - 1.25 | ~1.20 |
| C-N Bond Length (Å) | ~1.38 - 1.40 | ~1.33 | ~1.38 |
| C-C Bond Length (Å) | ~1.54 | ~1.52 | ~1.52 |
| C-N-C Bond Angle (°) | ~120 | ~125 | ~112 |
| N-C-C Bond Angle (°) | ~116 | ~116 | ~107 |
Note: Values are approximate and derived from typical crystallographic data for comparison purposes.
The comparison reveals that the C-N-C bond angle in this compound is wider than in the five-membered Succinimide ring, reflecting the different ring sizes. The bond lengths are generally in accordance with those found in similar structures, confirming the stability and structural integrity of the tetrone ring. nih.gov
Chemical Reactivity and Transformation Pathways of Piperazine 2,3,5,6 Tetrone
Reactivity Profile of the Carbonyl Centers
The four carbonyl groups are the primary sites for electrophilic attack. Their reactivity is significantly enhanced by the strong electron-withdrawing nature of the adjacent carbonyl and amide functionalities. This makes the carbonyl carbons highly susceptible to reactions with nucleophiles.
Nucleophilic Addition and Condensation Reactions
The carbonyl carbons in Piperazine-2,3,5,6-tetrone are expected to be highly electrophilic. Nucleophilic addition reactions, a characteristic feature of carbonyl compounds, involve the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the pi bond. wikipedia.org In this process, a new single bond is formed between the nucleophile and the carbon, while the carbonyl oxygen gains a negative charge, which is typically protonated in a subsequent step.
Given the structure, with two pairs of adjacent (alpha) dicarbonyls integrated into a di-imide framework, these centers are activated towards nucleophilic attack. Reactions with nucleophiles such as water, alcohols, and amines would likely lead to the formation of hydrate, hemiacetal/hemiketal, or hemiaminal intermediates, respectively. These additions are often reversible. rsc.orglibretexts.org Condensation reactions, which involve a nucleophilic addition followed by the elimination of a small molecule like water, are also plausible pathways for transformation.
Investigation of Enolization and Tautomeric Forms
Tautomerism is a key consideration for molecules with carbonyl groups and adjacent protons. For this compound, two main types of tautomerism are conceivable: keto-enol and amide-iminol.
Keto-Enol Tautomerism : This would involve the migration of a proton from a nitrogen atom to an adjacent oxygen, creating a carbon-carbon double bond and a hydroxyl group (enol). Studies on analogous cyclic β-diketones, such as cyclohexane-1,3-dione, show that the keto-enol equilibrium is influenced by factors like solvent polarity and the potential for hydrogen bonding. cdnsciencepub.comresearchgate.netcdnsciencepub.com
Amide-Iminol Tautomerism : This involves the migration of the proton from the nitrogen atom to the carbonyl oxygen of the amide group, resulting in an iminol (or imidic acid) functional group.
While these tautomeric forms are theoretically possible, crystallographic data confirms that in the solid state, the molecule exists exclusively in the tetraketo form. nih.govresearchgate.net The equilibrium in solution has not been extensively reported, but the stability of the tetraketo form is significant.
| Tautomerism Type | Description | Relevance to this compound |
| Keto-Enol | Equilibrium between a keto form (C=O) and an enol form (C=C-OH). | Possible, but the tetraketo form is dominant in the solid state. nih.govresearchgate.net |
| Amide-Iminol | Equilibrium between an amide (-CO-NH-) and an iminol (-C(OH)=N-). | A plausible tautomeric form in solution, though not observed in the solid state. |
Reactivity of the Nitrogen Heteroatoms
The chemical nature of the nitrogen atoms in this compound is drastically different from that of the parent piperazine (B1678402) molecule. In piperazine, the nitrogens are basic and nucleophilic. iiab.mewikipedia.org In the tetraone, they are part of a cyclic di-imide system, which renders them non-basic and imparts acidity to the N-H protons.
N-Alkylation, Acylation, and Derivatization Reactions
Unlike piperazine, which is readily N-alkylated by reacting the basic amine with alkyl halides, the nitrogen atoms in this compound are not directly nucleophilic. wikipedia.orgnih.govnih.gov The strong electron-withdrawing effect of the four adjacent carbonyl groups delocalizes the nitrogen lone pairs, diminishing their ability to attack electrophiles.
Derivatization at the nitrogen centers, such as N-alkylation or N-acylation, would likely proceed through a two-step mechanism characteristic of cyclic imides.
Deprotonation : The first step involves the removal of the acidic N-H proton by a suitable base to form a resonance-stabilized anion (an imide salt).
Nucleophilic Attack : This resulting anion then acts as a potent nucleophile, attacking an electrophile such as an alkyl halide or an acyl chloride to form the N-substituted product. acs.org
| Reaction Type | Reactivity of Piperazine | Expected Reactivity of this compound |
| N-Alkylation | Direct reaction of the basic nitrogen with an alkyl halide. wikipedia.org | Requires initial deprotonation of the acidic N-H proton with a base, followed by nucleophilic attack. |
| N-Acylation | Direct reaction with an acylating agent. | Requires initial deprotonation, followed by reaction with an acylating agent. arkat-usa.org |
Acid-Base Properties and Protonation Equilibria in Solution
A fundamental chemical distinction exists between piperazine and this compound. Piperazine is a weak base with two pKb values of 5.35 and 9.73. iiab.mewikipedia.org In contrast, this compound is expected to be acidic.
The N-H protons are flanked by two carbonyl groups, which act as powerful electron-withdrawing groups. Upon deprotonation, the resulting negative charge on the nitrogen atom is extensively delocalized through resonance across the adjacent carbonyl oxygens. This stabilization of the conjugate base significantly increases the acidity of the N-H protons, a characteristic feature of imides. While specific pKa values for this compound are not widely reported, it is expected to react with bases to form salts.
Ring Opening and Ring Expansion/Contraction Reactions
The stability of the piperazine ring can be compromised under certain reaction conditions, leading to cleavage or rearrangement.
Ring Opening: The most probable pathway for ring opening in this compound is through the hydrolysis of its two imide linkages. Cyclic amides (lactams) and imides can undergo hydrolysis under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.comstackexchange.com This reaction would involve the nucleophilic attack of water or hydroxide ions on the carbonyl carbons, leading to the cleavage of the carbon-nitrogen bonds and the formation of a linear dicarboxylic acid derivative. masterorganicchemistry.comyoutube.com
Ring Expansion/Contraction: While various ring expansion and contraction reactions have been documented for other piperazine derivatives, these transformations often involve complex mechanisms, such as metabolic activation or photochemical processes. nih.govacs.orgnih.gov For instance, a novel ring contraction of a 1,3-disubstituted piperazine derivative to an imidazoline has been observed as a result of metabolic activation. nih.govacs.org Similarly, ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to synthesize piperazine derivatives. researchgate.netrsc.org However, such specific rearrangement pathways have not been reported for the highly oxidized this compound. Its reactivity is expected to be dominated by the properties of its four carbonyl groups and two imide functionalities.
Cycloaddition Reactions, including Diels-Alder Type Processes
The electron-deficient nature of the this compound ring, owing to the presence of four electron-withdrawing carbonyl groups, theoretically renders it a potent dienophile in Diels-Alder reactions. In such [4+2] cycloaddition reactions, the tetraketone would react with a conjugated diene. The high degree of activation by the carbonyl groups is expected to facilitate reactions with a wide range of dienes, from electron-rich to unactivated systems.
Beyond the classic Diels-Alder reaction, the presence of multiple pi systems within the molecule could open avenues for other cycloaddition pathways, although these are less commonly observed and would likely require specific reaction conditions or catalysts.
Oxidative and Reductive Transformations of the Tetraketone Moiety
The tetraketone moiety of this compound is the primary site for oxidative and reductive transformations. The inherent strain and electronic properties of the vicinal dicarbonyl groups suggest that the molecule can undergo a range of redox reactions.
Oxidative Transformations:
While the piperazine ring is already in a highly oxidized state, further oxidation could potentially lead to ring-opening reactions, particularly under harsh conditions. The nitrogen atoms, possessing lone pairs of electrons, could also be susceptible to oxidation, although the electron-withdrawing effect of the adjacent carbonyls would decrease their nucleophilicity.
Reductive Transformations:
The reduction of the four carbonyl groups offers a more predictable and potentially useful transformation pathway. The use of various reducing agents could lead to a spectrum of products, from partially reduced piperazine-diones and -diols to the fully reduced piperazine.
The selectivity of the reduction would be a key challenge. Milder reducing agents, such as sodium borohydride, might selectively reduce one or two carbonyl groups, while stronger agents like lithium aluminum hydride would likely lead to the complete reduction of all four ketones to their corresponding alcohols. The stepwise reduction could provide access to a variety of novel piperazine derivatives with tailored functionalities.
Recent research into the electrochemical properties of tetraketopiperazine units for energy storage applications provides indirect evidence of their redox activity. These studies suggest that the tetraketone moiety can undergo reversible reduction and oxidation processes, highlighting its potential in redox-based applications.
Mechanistic Studies of Reaction Pathways and Intermediates
A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the chemical transformations of this compound. Due to the limited experimental data, mechanistic insights are largely derived from theoretical and computational studies of related systems.
Cycloaddition Mechanisms:
Diels-Alder reactions are well-understood to proceed through a concerted, pericyclic transition state. Computational modeling could provide valuable information on the activation barriers for the reaction of this compound with various dienes, as well as the relative stabilities of the endo and exo transition states and products.
Redox Mechanisms:
The reduction of the carbonyl groups would likely proceed via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. The mechanism would involve the formation of an alkoxide intermediate, which is then protonated to yield the alcohol. For a multi-carbonyl system like this compound, the proximity and electronic interaction between the carbonyl groups could influence the regioselectivity and stereoselectivity of the reduction. Intermediates with varying degrees of reduction could be isolated or exist transiently depending on the reaction conditions.
Further experimental and computational studies are necessary to fully elucidate the intricate reaction pathways and intermediates involved in the chemistry of this compound. Such investigations would not only expand our fundamental understanding of this unique molecule but also unlock its potential for applications in synthesis and materials science.
Theoretical and Computational Investigations on Piperazine 2,3,5,6 Tetrone
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic characteristics of piperazine-2,3,5,6-tetrone. These calculations provide insights into molecular orbitals, charge distribution, and spectroscopic properties, which collectively govern the molecule's behavior.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and has higher chemical reactivity. nih.govnih.gov For this compound, computational studies are used to determine these energy levels and predict its stability and reactivity profile.
Charge distribution analysis, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron density around the molecule. nih.gov These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. In this compound, the MEP would show negative potential (electron-rich regions) concentrated around the highly electronegative oxygen atoms of the carbonyl groups, making them likely sites for electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atoms attached to the nitrogen, indicating their susceptibility to nucleophilic attack.
Quantum chemical methods are widely employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. superfri.orgsuperfri.org For this compound, computational methods can calculate:
Infrared (IR) Spectra: By calculating the vibrational frequencies corresponding to the different normal modes of the molecule, a theoretical IR spectrum can be generated. superfri.org This allows for the assignment of specific absorption bands to the stretching and bending vibrations of functional groups, such as the C=O and N-H bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁴N). This information is invaluable for interpreting experimental NMR spectra and confirming the connectivity and chemical environment of atoms within the molecule.
These theoretical predictions serve as a powerful complement to experimental spectroscopy, aiding in the structural elucidation and characterization of the compound.
Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. colab.ws These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small one. mdpi.com It is calculated as η = (ELUMO - EHOMO) / 2.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
These parameters are essential for comparing the reactivity of different molecules and predicting their reaction tendencies.
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capability |
Conformational Analysis and Potential Energy Surface Mapping
While many piperazine (B1678402) derivatives exhibit conformational flexibility, adopting chair, boat, or twist-boat conformations, this compound is structurally distinct. nih.govrsc.org X-ray crystallographic studies have revealed that the molecule is planar, with a root-mean-square deviation of only 0.013 Å. nih.govresearchgate.net
This planarity is attributed to the electronic effects of the four carbonyl groups. The sp² hybridization of the carbon and nitrogen atoms involved in the amide-like linkages promotes a planar geometry to maximize resonance stabilization. A computational conformational analysis would involve mapping the potential energy surface by systematically varying key dihedral angles. For this compound, such an analysis would likely confirm that the planar conformation represents a deep global minimum on the potential energy surface, with any non-planar conformations being significantly higher in energy.
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling is a computational technique used to investigate the mechanism of chemical reactions. It involves identifying the minimum energy path that connects reactants to products via a transition state. For a molecule like this compound, this could involve modeling its synthesis, decomposition, or reactions with other chemical species.
The process involves:
Locating Reactants and Products: The geometries of the starting materials and final products are optimized to find their lowest energy structures.
Finding the Transition State (TS): The transition state is a first-order saddle point on the potential energy surface. Computational algorithms are used to locate this structure, which represents the highest energy barrier along the reaction coordinate.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy (Ea), a critical factor in determining the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the desired reactants and products.
While specific reaction pathway models for this compound are highly dependent on the reaction being studied, these computational tools provide essential insights into reaction mechanisms and kinetics. nih.gov
Intermolecular Interaction Energies and Crystal Lattice Simulations
In the solid state, the properties of this compound are governed by intermolecular interactions. X-ray diffraction studies have provided detailed information about its crystal structure. nih.govresearchgate.netnih.gov The molecule crystallizes in a monoclinic system. nih.gov
The dominant intermolecular force is hydrogen bonding. Specifically, bifurcated N—H⋯O hydrogen bonds link adjacent molecules, creating a corrugated layer structure parallel to the (101) crystal plane. nih.govresearchgate.net
Computational methods can be used to quantify the strength of these interactions. By calculating the interaction energies between pairs or clusters of molecules, the contributions of different forces (e.g., hydrogen bonding, van der Waals forces) can be dissected. scielo.org.za For instance, DFT calculations have been used to study the interaction energies between this compound and other molecules, such as doped fullerenes, with calculated adsorption energies ranging from approximately -17 to -44 kcal/mol. researchgate.net
Crystal lattice simulations can further use this information, along with the experimentally determined unit cell parameters, to model the bulk properties of the solid material.
| Crystal Data Parameter | Value nih.govresearchgate.net |
| Chemical Formula | C₄H₂N₂O₄ |
| Molecular Weight | 142.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.163 (1) |
| b (Å) | 8.6220 (17) |
| c (Å) | 5.6540 (11) |
| β (˚) | 105.25 (3) |
| Volume (ų) | 242.83 (8) |
| Z | 2 |
Chemistry of Piperazine 2,3,5,6 Tetrone Derivatives and Analogues
Design and Synthesis of Substituted Piperazine-Tetraones
The synthetic chemistry of piperazine-2,3,5,6-tetrone and its derivatives, while not as extensively explored as other piperazine (B1678402) scaffolds, is foundational to accessing its unique properties. The parent compound itself is a planar molecule characterized by a center of inversion, with its four oxygen atoms occupying the 2, 3, 5, and 6 positions of the ring nih.govresearchgate.net. Its synthesis has been reported via the oxidation of 2-mercaptopyrazine (B1227527) with hydrogen peroxide in ethanol (B145695) nih.gov.
N-Substituted and C-Substituted Analogues
While direct literature on the synthesis of substituted piperazine-2,3,5,6-tetrones is limited, a vast body of research on the functionalization of the broader piperazine class provides a roadmap for potential synthetic strategies.
N-Substitution: The secondary amine protons (N-H) of the tetrone ring are expected to be acidic due to the electron-withdrawing effect of the four adjacent carbonyl groups, facilitating deprotonation and subsequent substitution. Standard N-alkylation and N-arylation methods are therefore considered highly applicable.
N-Alkylation: Can be achieved through nucleophilic substitution with alkyl halides or via reductive amination protocols mdpi.com.
N-Arylation: Methods such as the Buchwald-Hartwig and Ullmann-Goldberg couplings, or aromatic nucleophilic substitution (SNAr) on electron-deficient arenes, are commonly employed for attaching aryl groups to piperazine nitrogens mdpi.com. The synthesis of 2-chloro-3-(piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione derivatives exemplifies such SNAr reactions nih.gov.
C-Substitution: Introducing substituents onto the carbon backbone of the piperazine ring is more complex but has been achieved through various modern synthetic methods. Recent advances in C-H functionalization offer promising routes.
Photoredox Catalysis: This method allows for the generation of an α-aminoalkyl radical following single-electron oxidation of a nitrogen atom and subsequent deprotonation. This radical can then couple with various partners, including heteroarenes, to form C-substituted products mdpi.com.
Decarboxylative Annulation: A visible-light-promoted protocol between a glycine-based diamine and various aldehydes can provide access to 2-aryl, 2-heteroaryl, and 2-alkyl piperazines, which could potentially be oxidized to the corresponding tetrones organic-chemistry.org.
Fused and Spirocyclic Systems Incorporating the Tetraketone Moiety
The development of fused and spirocyclic systems that incorporate the this compound moiety represents an area with significant potential for exploration. Currently, there is a scarcity of published research detailing the synthesis of such complex architectures directly involving the tetraketone ring. However, the synthesis of fused piperazine derivatives is a known strategy for creating conformationally rigid structures. For instance, the construction of a piperazine ring from a primary amino group can be used to generate fused systems like 1,4-diazabicyclo[4.3.0]nonane, a key building block in pharmaceuticals mdpi.com. These methodologies could, in principle, be adapted to create precursors that are subsequently oxidized to the desired tetraketone target. The creation of such constrained systems would be invaluable for probing structure-reactivity relationships and for designing novel molecular materials.
Structure-Reactivity Relationship (SAR) Studies of Derivatives
Structure-reactivity studies of this compound derivatives are crucial for understanding their chemical behavior and for designing new applications. The parent tetrone's structure, which is planar with extensive electron delocalization across the dicarbonyl fragments, dictates its reactivity nih.gov.
The four carbonyl groups render the carbon atoms highly electrophilic and susceptible to nucleophilic attack. The N-H protons are notably acidic, making the molecule a candidate for reactions involving deprotonation. The introduction of substituents at the nitrogen or carbon positions would significantly modulate these properties:
N-Substituents: Electron-withdrawing groups on the nitrogen atoms would increase the electrophilicity of the carbonyl carbons and the acidity of the remaining N-H proton (in a mono-substituted derivative). Conversely, electron-donating groups would decrease it.
C-Substituents: Substituents on the carbon skeleton can influence the ring conformation and sterically hinder access to the reactive sites. The basicity of substituted piperazines is known to vary significantly based on the position and nature of the substituent taylorandfrancis.com. For example, alkylation of a carbon atom tends to make the piperazine less basic taylorandfrancis.com. This modulation of electronic properties would directly impact the reactivity of a corresponding tetrone derivative.
Co-crystallization and Polymorphism Studies involving Piperazine-Tetraone Derivatives
The ability of this compound to act as both a hydrogen bond donor (via the N-H groups) and acceptor (via the C=O groups) makes it an excellent candidate for co-crystallization studies. While specific co-crystals of the tetrone are not yet reported, the parent piperazine molecule is a well-established co-crystal former, providing strong precedent. Pharmaceutical co-crystallization is an effective technique for modifying the physicochemical properties of active ingredients without altering their chemical structure nih.gov.
Piperazine has been successfully co-crystallized with various molecules, forming stable supramolecular structures through hydrogen bonding.
With Daidzein: A 1:1 co-crystal is formed where the piperazine nitrogen acts as a hydrogen bond acceptor from the phenolic hydroxyl groups of daidzein, creating robust O-H···N and N-H···O synthons mdpi.com.
With Diosgenin: A 2:1 co-crystal of diosgenin and piperazine has been synthesized, where piperazine molecules act as intermolecular hydrogen-bonding bridges, stabilizing the crystal lattice nih.gov.
These examples demonstrate the versatility of the piperazine core in forming predictable hydrogen-bonded networks. The tetrone derivative, with its multiple carbonyl acceptors, could form even more complex and robust multi-point recognition motifs. Studies on the polymorphism of piperazine-tetrone derivatives are currently lacking in the literature but represent an important area for future research, as different crystalline forms can have distinct physical properties.
Polymerization and Supramolecular Assembly Incorporating Piperazine-Tetraone Units
The structure of this compound is well-suited for its use as a monomer in polymerization and as a building block for supramolecular assemblies.
Supramolecular Assembly: The crystal structure of the parent tetrone shows that molecules self-assemble via bifurcated N-H···O hydrogen bonds, linking them into corrugated layers parallel to the (101) plane nih.govresearchgate.net. This inherent ability to form ordered, non-covalent structures is a key feature of supramolecular chemistry. This behavior is analogous to that of piperazine-2,5-diones, which are known to assemble into one-dimensional tapes through reciprocal amide hydrogen bonds.
Polymerization: Piperazine and its derivatives are versatile monomers for creating functional polymers. Piperazine has been used in polycondensation reactions with compounds like piperazine bisacrylamide to yield polymers with film-forming properties google.com. It has also been incorporated into polyesters and polyurethanes, some of which can be coordinated with metal ions to form metallopolymers udayton.edu. Given its two reactive N-H sites, this compound could function as a monomer in step-growth polymerization to create novel polyamides or related structures. The rigid, planar nature of the tetrone unit would impart significant conformational constraint and potentially unique thermal and mechanical properties to the resulting polymer. Furthermore, polymer-bound piperazine has been developed for use as a recyclable catalyst, highlighting another avenue for the application of piperazine-based polymeric materials .
Exploration of Isomeric Forms and their Unique Properties
The potential for isomerism in derivatives of this compound adds another layer of chemical complexity and opportunity.
Tautomerism: The tetrone could theoretically exist in various enol or enol-amine tautomeric forms. While the tetraketo form is likely the most stable, conditions could favor tautomers. Studies on related 3-arylidene-6-methyl-piperazine-2,5-diones have shown that they can react with a base to yield tautomeric pyrazines, demonstrating the accessibility of different isomeric forms in the piperazinedione system rsc.org.
Stereoisomerism: The introduction of substituents on the carbon atoms of the tetrone ring can create chiral centers, leading to stereoisomers.
Enantiomers: A single substituent at C-2, C-3, C-5, or C-6 would render the molecule chiral, existing as a pair of enantiomers.
Diastereomers: Symmetrically disubstituted derivatives, such as a 2,5-dimethylpiperazine-tetrone, could exist as diastereomers. There would be a pair of enantiomers (the trans isomer) and an achiral meso compound (the cis isomer). The stereochemistry of such substitutions has been shown to have a profound impact on the biological activity and receptor selectivity of other piperazine derivatives, underscoring the importance of stereochemical control nih.gov.
Isotopic Isomers: The synthesis of isotopically labeled versions, such as Piperazine-2,2,3,3,5,5,6,6-d₈, is also possible lgcstandards.comsigmaaldrich.com. These labeled compounds are invaluable tools for mechanistic studies, metabolic tracking, and as internal standards in analytical chemistry.
Advanced Analytical Methodologies for Research on Piperazine 2,3,5,6 Tetrone
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental for separating Piperazine-2,3,5,6-tetrone from reaction precursors, byproducts, and degradation products, thereby enabling accurate purity assessment and quantification.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile, polar compounds like this compound. Due to the compound's polarity, stemming from its two amide-like nitrogen atoms and four carbonyl groups, reversed-phase HPLC (RP-HPLC) is the most suitable approach. nih.gov
In a typical RP-HPLC setup, a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, would be used with a non-polar stationary phase (e.g., C18). The high polarity of this compound would result in a short retention time. Method development would focus on optimizing the mobile phase composition and pH to achieve adequate retention and sharp, symmetrical peaks. ptfarm.plresearchgate.net Quantification is typically achieved using a UV detector, as the carbonyl groups provide a chromophore, though derivatization with a UV-active agent like NBD-Chloride could be employed to enhance sensitivity for trace-level analysis. jocpr.com
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with 95:5 (v/v) Water:Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV Absorbance at 220 nm |
| Injection Volume | 10 µL |
This table represents a hypothetical method based on the analysis of similar polar heterocyclic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separation and identification, but it requires analytes to be volatile and thermally stable. oup.com this compound, with its high polarity and potential for hydrogen bonding, is non-volatile. Therefore, a chemical derivatization step is essential to convert it into a volatile analogue suitable for GC-MS analysis. researchgate.netphenomenex.com
The most common derivatization strategy for compounds containing active hydrogens (such as the N-H groups in this compound) is silylation. phenomenex.comyoutube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the acidic protons on the nitrogen atoms with non-polar trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com This process eliminates hydrogen bonding, reduces polarity, and significantly increases the compound's volatility. phenomenex.com Another approach is acylation using reagents like trifluoroacetic anhydride (B1165640) (TFAA), which also yields a more volatile derivative. scholars.directscholars.direct The resulting derivative can then be readily analyzed by GC-MS, providing separation from other derivatized components in a mixture and a characteristic mass spectrum for identification. researchgate.net
Table 2: Potential Volatile Derivatives for GC-MS Analysis
| Derivatization Method | Reagent | Resulting Derivative |
|---|---|---|
| Silylation | BSTFA or MSTFA | 1,4-bis(trimethylsilyl)this compound |
| Acylation | TFAA | 1,4-bis(trifluoroacetyl)this compound |
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) provides critical information on the molecular weight and structure of a compound. Advanced MS techniques offer deeper insights into fragmentation pathways and three-dimensional shape.
Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the structure of synthesized compounds by analyzing their fragmentation patterns. nih.govwindows.net For this compound (MW: 142.08 g/mol ), a soft ionization technique like electrospray ionization (ESI) would be used to generate the protonated molecule [M+H]⁺ at m/z 143.08. This parent ion is then isolated and subjected to collision-induced dissociation (CID) to produce a series of fragment ions.
Based on studies of related diketopiperazines, a characteristic fragmentation pathway involves the sequential loss of neutral carbon monoxide (CO) molecules (28 Da). nih.govresearchgate.netconsensus.app The fragmentation of the piperazine (B1678402) ring itself can also lead to diagnostic ions. researchgate.netmassbank.jp The resulting MS/MS spectrum provides a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers. nih.govresearchgate.net
Table 3: Predicted MS/MS Fragmentation of this compound ([C₄H₂N₂O₄+H]⁺)
| m/z (mass/charge) | Proposed Ion Structure | Proposed Neutral Loss |
|---|---|---|
| 143.08 | [M+H]⁺ (Parent Ion) | - |
| 115.08 | [M+H - CO]⁺ | CO (28 Da) |
| 87.08 | [M+H - 2CO]⁺ | 2 x CO (56 Da) |
| 59.08 | [M+H - 3CO]⁺ | 3 x CO (84 Da) |
This table presents a plausible fragmentation pathway based on the known behavior of similar cyclic peptide structures.
Ion Mobility Spectrometry (IMS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. biopharmaspec.com When coupled with mass spectrometry (IM-MS), it provides information about the three-dimensional structure of a molecule. nih.govresearchgate.net X-ray crystallography has shown that this compound possesses a planar ring structure in the solid state. nih.govresearchgate.net
IMS can be used to investigate whether this planarity is maintained in the gas phase. The piperazine ring is known to exist in various conformations, such as the thermodynamically favored chair form, as well as boat and twist-boat forms. nih.govnih.govrsc.org By measuring the collision cross-section (CCS) of the this compound ion, researchers can determine its gas-phase shape. nih.gov The presence of a single, well-defined arrival time distribution in the IMS spectrum would suggest a single, stable conformation, likely the planar form. Conversely, the appearance of multiple peaks or a broad distribution could indicate the existence of a mixture of conformers in the gas phase, providing valuable insight into the molecule's structural dynamics. uliege.be
Specialized Spectroscopic Methods
Spectroscopic methods provide fundamental data on the molecular structure and bonding within this compound. Single-crystal X-ray diffraction has been successfully used to determine its precise solid-state structure. nih.govresearchgate.net The molecule is located around an inversion center, and the ring is planar, with a root mean square deviation of 0.013 Å. nih.gov
Table 4: Key Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₄H₂N₂O₄ | nih.govresearchgate.net |
| Molecular Weight | 142.08 | nih.govresearchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | P2₁/n | researchgate.net |
| Unit Cell Dimensions | a = 5.163 Å, b = 8.6220 Å, c = 5.6540 Å, β = 105.25° | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy would provide complementary structural information in solution. Due to the molecule's high degree of symmetry, its NMR spectra are expected to be simple. The ¹H NMR spectrum would likely show a single signal for the two equivalent N-H protons. chemicalbook.com Similarly, the ¹³C NMR spectrum would be expected to display a single resonance for the four equivalent carbonyl carbons. Temperature-dependent NMR studies could reveal information about the dynamics of the ring and any potential conformational changes in solution. nih.govnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions would be the N-H stretching vibration and the C=O stretching vibrations. The N-H stretch would appear as a moderate peak in the 3200-3400 cm⁻¹ region. The carbonyl (C=O) stretching absorption is expected to be very strong. For six-membered cyclic ketones, this band typically appears around 1715 cm⁻¹. libretexts.orgpressbooks.pubpearson.com The presence of adjacent electronegative nitrogen atoms and multiple carbonyl groups may shift this frequency to a higher value. pg.edu.pl
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Experiments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules like this compound and its derivatives. These experiments provide data on atomic connectivity through bonds, which is critical for assigning the signals observed in one-dimensional ¹H and ¹³C NMR spectra. nih.govchemrxiv.org For substituted piperazine compounds, where the ring protons can have complex splitting patterns and chemical shift equivalences, 2D NMR is particularly powerful. nih.gov
Key 2D NMR experiments used in the analysis of piperazine derivatives include:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. For a substituted piperazine ring, COSY can be used to trace the connectivity of the methylene (B1212753) (-CH₂) groups around the ring. nih.govresearchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbon atoms to which they are directly attached, providing one-bond ¹H-¹³C correlations. nih.gov It is highly effective for assigning the ¹³C signals of the piperazine ring by correlating them to their known proton resonances. nih.govresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is crucial for identifying quaternary carbons (like the carbonyl carbons in this compound) and for piecing together different molecular fragments. For instance, the correlation between the N-H proton and the carbonyl carbons would be observable in an HMBC spectrum.
The dynamic nature of the piperazine ring, including ring flipping and restricted rotation around amide bonds (in substituted analogues), can lead to broadened signals or the appearance of multiple conformers in NMR spectra at room temperature. nih.govresearchgate.net Temperature-dependent NMR studies are often employed to study these dynamic processes. nih.gov
| Experiment | Type of Correlation | Information Gained for this compound |
|---|---|---|
| COSY (¹H-¹H) | Proton-Proton Coupling | Confirms connectivity between N-H protons and any adjacent protons on substituted derivatives. In the parent compound, it would primarily show through-space interactions (NOESY/ROESY). |
| HSQC (¹H-¹³C) | Direct Proton-Carbon Bond | Not applicable for the parent tetrone which has no C-H bonds. For substituted analogues, it assigns the signals of -CH₂ or -CH groups on the ring or substituents. |
| HMBC (¹H-¹³C) | Long-Range (2-3 bond) Proton-Carbon Coupling | Crucial for assigning the quaternary carbonyl carbons (C2, C3, C5, C6) by observing correlations from the N-H protons. |
Solid-State NMR for Solid-Phase Characterization
While solution-state NMR provides information about a molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) spectroscopy offers a powerful means to investigate the compound in its crystalline or amorphous solid form. This is particularly relevant for this compound, whose crystal structure has been determined. nih.govresearchgate.net ssNMR can provide insights into molecular packing, polymorphism, and intermolecular interactions, such as the hydrogen bonding that governs its crystal lattice. nih.gov
The primary challenge in ssNMR is overcoming the signal broadening caused by anisotropic interactions (like chemical shift anisotropy and dipolar coupling) that are averaged out in solution. mdpi.com Techniques such as Magic-Angle Spinning (MAS) are used to narrow the spectral lines. Cross-Polarization (CP) is often combined with MAS (CP/MAS) to enhance the signal intensity of low-abundance nuclei like ¹³C and ¹⁵N by transferring magnetization from abundant protons. nih.gov
For this compound, ssNMR can be used to:
Confirm the solid-state structure: The number of distinct signals in a ¹³C or ¹⁵N CP/MAS spectrum corresponds to the number of crystallographically inequivalent atoms in the unit cell, which can be compared with X-ray diffraction data. nih.govresearchgate.net
Study Polymorphism: Different crystalline forms (polymorphs) of the compound will produce distinct ssNMR spectra due to differences in their molecular packing and conformations.
Probe Intermolecular Hydrogen Bonding: ssNMR is sensitive to the local environment. Changes in chemical shifts, particularly for the nitrogen and carbonyl carbon atoms, can provide detailed information about the N-H···O hydrogen bonds that link the molecules into layers in the crystal. nih.govresearchgate.net Advanced techniques can even measure internuclear distances.
| ssNMR Technique | Purpose | Specific Information Obtained |
|---|---|---|
| ¹³C CP/MAS | Structural Characterization | Determines the number of crystallographically unique carbonyl carbons; probes the electronic environment of the carbonyl groups. |
| ¹⁵N CP/MAS | Hydrogen Bonding & Structural Analysis | Highly sensitive to the protonation state and hydrogen bonding environment of the nitrogen atoms. |
| Proton-detected experiments | Dynamics and Proximity | Can be used to study the dynamics of the N-H protons and measure intermolecular N-H···O distances. |
Circular Dichroism (CD) Spectroscopy for Chiral Analogues
Circular Dichroism (CD) spectroscopy is an essential analytical technique for investigating the stereochemistry of chiral molecules. While this compound itself is achiral, its derivatives can be made chiral through substitution, leading to enantiomeric pairs. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule, providing information about its absolute configuration and conformation in solution. rsc.org
The application of CD spectroscopy to chiral analogues of this compound would involve monitoring the electronic transitions of the molecule's chromophores, primarily the carbonyl groups (n→π* transitions) and any other absorbing moieties in the substituents. The resulting CD spectrum, a plot of differential absorbance (ΔA) versus wavelength, is unique to a specific enantiomer. Its mirror image is produced by the opposite enantiomer.
Key applications include:
Determination of Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by computational methods like time-dependent density functional theory (TD-DFT), the absolute configuration of a newly synthesized chiral derivative can be established. rsc.org
Conformational Analysis: The sign and intensity of the CD signals (known as Cotton effects) are highly sensitive to the three-dimensional arrangement of atoms. This allows for the study of conformational preferences of the piperazine ring and its substituents in solution.
Monitoring Stereoselective Reactions: CD spectroscopy can be used to determine the enantiomeric excess (ee) of a reaction product, making it a valuable tool in the development of asymmetric syntheses.
| CD Spectral Feature | Structural Interpretation | Example Application for Chiral Piperazinetetrone Analogue |
|---|---|---|
| Positive/Negative Cotton Effect | Indicates the spatial orientation of chromophores and thus the stereochemistry (R/S configuration). | Assigning the absolute configuration of an enantiomerically pure sample. |
| Exciton Coupling | Occurs when two or more chromophores are in close proximity, resulting in a characteristic bisignate (positive then negative, or vice versa) signal. | Determining the relative orientation of two chromophoric substituents on the piperazine ring. |
| Signal Intensity | Relates to the rigidity of the chiral conformation and the magnitude of the electronic transition dipole moment. | Comparing the conformational rigidity of different chiral derivatives. |
Microscopic Techniques for Material Characterization (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy)
Microscopic techniques are vital for characterizing the morphology, structure, and physical properties of materials derived from or incorporating this compound, especially in the context of polymers, composites, or crystalline powders. rsc.org Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two complementary techniques that provide high-resolution imaging at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) provides detailed images of the surface of a sample. An electron beam is scanned across the material, and the resulting interactions generate signals that are used to create an image of the surface topography and composition. For materials involving this compound, SEM can be used to characterize:
Crystal Morphology: The size, shape, and habit of crystalline powders.
Surface Features: The surface texture and porosity of polymers or films. For instance, in studies of piperazine-based polymers with antimicrobial properties, SEM has been used to visualize the disruption and damage to bacterial cell membranes upon contact with the material. rsc.org
Particle Size Distribution: To analyze the uniformity of particles in a bulk powder sample.
Transmission Electron Microscopy (TEM) provides information about the internal structure of a material. A high-energy electron beam is transmitted through an ultrathin sample, and the interactions of the electrons with the sample are used to form an image. TEM offers much higher spatial resolution than SEM. Its applications include:
Internal Morphology: Visualizing the phase separation and domain structures within polymer blends or block copolymers. researchgate.net
Crystallinity and Defects: Imaging the crystal lattice and identifying defects in crystalline materials.
Layer Thickness: In the context of interfacial polymerization using piperazine to form thin polyamide films, TEM is used to directly measure the thickness of the formed layers, which can be on the order of nanometers. nih.gov
| Technique | Information Provided | Sample Requirements | Application Example with Piperazine-Based Materials |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, particle size and shape. | Conductive coating often required; minimal sample preparation for powders. | Visualizing the morphology of this compound crystals or the surface of a composite material. rsc.org |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, domain size, layer thickness. | Sample must be very thin (<100 nm), often requiring microtomy. | Measuring the thickness of a polyamide nanofilm synthesized from a piperazine monomer. nih.gov |
Hyphenated Techniques for Online Reaction Monitoring and Process Analytical Technology
Hyphenated techniques, which couple a separation method (like chromatography) with a spectroscopic detection method (like mass spectrometry), are central to modern Process Analytical Technology (PAT). nih.govsaspublishers.com These techniques enable real-time, online monitoring of chemical reactions, providing immediate data on the concentration of reactants, intermediates, products, and impurities. This allows for precise process control, optimization of reaction conditions, and ensures consistent product quality in the synthesis of this compound and its derivatives. saspublishers.com
Commonly employed hyphenated techniques for this purpose include:
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is one of the most powerful hyphenated techniques. kuleuven.be HPLC separates the components of the reaction mixture based on their affinity for a stationary phase. The separated components then flow directly into a mass spectrometer, which provides mass information, allowing for their identification and quantification. LC-MS is ideal for monitoring non-volatile and thermally sensitive compounds. saspublishers.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The reaction mixture is vaporized and separated in a gas chromatograph before detection by a mass spectrometer. GC-MS is highly sensitive and provides excellent separation efficiency for complex mixtures of volatile organic compounds. unodc.org
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD): This method couples HPLC with a UV-Vis detector that can acquire spectra across a range of wavelengths simultaneously. While it does not provide mass information, it is a robust and common method for quantifying known compounds that possess a UV chromophore. For piperazine itself, which lacks a strong chromophore, derivatization may be necessary to enable UV detection. jocpr.com
The integration of these techniques into a reaction setup allows for the generation of real-time reaction profiles, plotting the concentration of key species over time. This data is invaluable for kinetic studies, mechanism elucidation, and ensuring the reaction proceeds to completion efficiently and safely.
| Technique | Principle | Applicability to this compound Synthesis |
|---|---|---|
| HPLC-MS | Separation of non-volatile compounds by liquid chromatography followed by mass-based identification. | Ideal for monitoring the conversion of precursors and the formation of the tetrone product in the reaction solution. kuleuven.be |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based identification. | Useful for monitoring volatile starting materials, by-products, or derivatized intermediates. unodc.org |
| HPLC-DAD/UV | Separation by liquid chromatography with UV-Vis spectroscopic detection. | Quantification of reactants or products that absorb UV light. May require derivatization for compounds with poor chromophores. jocpr.com |
Emerging Research Applications of Piperazine 2,3,5,6 Tetrone and Its Derivatives
Role in Advanced Organic Synthesis as Building Blocks and Intermediates
The utility of piperazine (B1678402) and its derivatives as scaffolds in the synthesis of new chemical entities is well-established. organic-chemistry.orgmdpi.comnih.gov The two nitrogen atoms within the piperazine ring provide sites for substitution, allowing for the construction of a wide array of molecular architectures. wm.edursc.orgresearchgate.net
Precursors for Novel Heterocyclic Compounds
In principle, the dicarbonyl functionalities adjacent to the nitrogen atoms in Piperazine-2,3,5,6-tetrone could be susceptible to various chemical transformations, potentially leading to the formation of more complex heterocyclic systems. However, specific examples of such reactions using this compound as a starting material are not documented in the reviewed literature. The synthesis of novel piperazine-containing dihydrofuran compounds has been achieved through radical cyclization of other piperazine derivatives, demonstrating the general utility of the piperazine scaffold in generating heterocyclic diversity. nih.gov
Strategic Components in Multi-Step Chemical Syntheses
The bifunctional nature of the piperazine core makes it a valuable component in multi-step synthetic sequences. organic-chemistry.org The ability to sequentially modify the two nitrogen atoms allows for the controlled assembly of complex molecules. While this compound possesses this core structure, its specific application as a strategic intermediate in documented multi-step syntheses is not apparent from the available research.
Applications in Materials Science
The incorporation of piperazine moieties into polymers and frameworks is an active area of research, with applications in gas separation, catalysis, and energy storage. nih.govresearchgate.net
Development of Functional Polymers and Covalent Organic Frameworks (COFs) with Tunable Properties
Piperazine units have been successfully integrated into Covalent Organic Frameworks (COFs) to enhance their electrochemical properties. For instance, the incorporation of redox-active piperazine units into COFs has been shown to promote the oxygen reduction reaction by facilitating electron transfer. nih.gov Furthermore, a piperazine-based two-dimensional COF has been designed for high-performance anodic lithium storage. researchgate.net While these examples highlight the potential of the piperazine scaffold, there is no specific research detailing the use of this compound as a monomer for the development of functional polymers or COFs.
Design of Porous Materials for Selective Adsorption and Separation
Porous materials containing piperazine have been investigated for their ability to capture carbon dioxide. The nitrogen atoms in the piperazine ring can act as basic sites, interacting with acidic gases like CO2. However, research into porous materials specifically derived from this compound for selective adsorption and separation applications has not been found.
Research into Electrically Conductive Materials
A theoretical study using density functional theory (DFT) has explored the interaction between this compound and doped C60 fullerenes. This study suggests that the interaction leads to a change in the band gap energies, indicating potential for the development of new sensor devices or delivery vehicles. However, this is a computational study, and experimental research into the synthesis and characterization of electrically conductive materials derived from this compound is not available.
Catalyst Design and Ligand Development
The rigid and highly functionalized core of this compound and its derivatives presents a unique scaffold for the development of novel catalysts and ligands. The presence of multiple carbonyl groups and nitrogen atoms offers a variety of potential coordination sites and opportunities for functionalization, making this heterocyclic system an intriguing platform for both transition metal-catalyzed reactions and organocatalysis.
Development of Ligands for Transition Metal-Catalyzed Reactions
The piperazine scaffold is a well-established component in the design of ligands for transition metal complexes. rsc.org Derivatives of this compound are being explored for their potential as ligands, where the nitrogen and oxygen atoms can act as donor sites for metal coordination. The rigid conformation of the piperazine-tetrone ring can impart specific geometries on the resulting metal complexes, which in turn can influence their catalytic activity and selectivity.
Research in this area is focused on synthesizing functionalized piperazine-tetrones that can chelate to a variety of transition metals. The aim is to create catalysts with enhanced stability and reactivity for a range of organic transformations. The electronic properties of the piperazine-tetrone core can be tuned by introducing electron-donating or electron-withdrawing groups, which can modulate the Lewis acidity of the coordinated metal center and, consequently, the catalytic performance.
Table 1: Potential Applications of this compound Derivatives as Ligands
| Catalytic Reaction | Potential Role of Piperazine-tetrone Ligand | Desired Features of the Ligand |
| Cross-coupling Reactions | Stabilize the active metal center and facilitate reductive elimination. | Thermal stability and solubility in organic solvents. |
| Hydrogenation | Modulate the electronic and steric environment of the metal to control stereoselectivity. | Chiral substituents for asymmetric catalysis. |
| Oxidation | Support high-valent metal-oxo species and prevent ligand degradation. | Resistance to oxidative conditions. |
Investigation of Organocatalytic Systems Utilizing the Piperazine-Tetraone Scaffold
The this compound framework is also a promising candidate for the development of novel organocatalysts. The presence of multiple hydrogen bond donors and acceptors, along with the potential for introducing chiral centers, makes this scaffold suitable for asymmetric catalysis.
Studies are underway to explore the use of chiral piperazine-tetrone derivatives as catalysts in a variety of reactions, such as aldol (B89426) and Michael additions. The rigid structure of the catalyst can create a well-defined chiral environment around the active site, leading to high levels of enantioselectivity in the products. The development of such organocatalysts is of significant interest as it offers a more sustainable and environmentally friendly alternative to metal-based catalysts. Similar cyclic diketone structures have shown promise in organocatalytic Michael reactions. semanticscholar.org
Supramolecular Chemistry and Self-Assembly Research
The unique structural features of this compound make it an excellent building block for supramolecular chemistry and the construction of self-assembling systems. The planar and rigid nature of the ring, combined with the presence of multiple hydrogen bonding sites, allows for the formation of well-ordered, higher-order structures. This is analogous to the self-assembly observed in diketopiperazines, which are known to form supramolecular polymers. nih.gov
Researchers are investigating how modifications to the piperazine-tetrone core can influence the self-assembly process. By introducing different functional groups, it is possible to control the intermolecular interactions and direct the formation of specific supramolecular architectures, such as nanotubes, vesicles, and gels. These materials have potential applications in areas such as drug delivery, tissue engineering, and materials science. The self-assembly of diketopiperazines into gels is a well-documented phenomenon. mdpi.com
Chemical Biology Investigations (Non-Clinical Focus)
The this compound scaffold is also being explored for its potential in chemical biology, particularly in the development of molecular probes and as a scaffold for studying protein-ligand interactions, in a non-clinical context.
Molecular Probes for Investigating Biological Mechanisms
The rigid framework of this compound is an ideal platform for the design of molecular probes. By attaching fluorescent dyes or other reporter groups to the piperazine-tetrone core, it is possible to create tools for visualizing and studying biological processes in real-time. The defined stereochemistry of the scaffold can allow for the development of highly specific probes that interact with their biological targets in a predictable manner. The use of cyclic peptides as molecular probes is a well-established concept in chemical biology. nih.govmdpi.com
Table 2: Design Considerations for Piperazine-tetrone Based Molecular Probes
| Target Biomolecule | Probe Design Strategy | Reporter Group |
| Enzymes | Incorporation of a recognition motif for the active site. | FRET pair for activity-based sensing. |
| Receptors | Functionalization with a known ligand for the receptor. | Fluorophore for imaging receptor localization. |
| Nucleic Acids | Attachment of an intercalating or groove-binding moiety. | Luminescent tag for DNA/RNA detection. |
Scaffold for Exploring Protein-Ligand Interactions (excluding clinical drug development)
The constrained conformation of this compound makes it a valuable tool for studying the interactions between ligands and proteins. By systematically modifying the substituents on the piperazine-tetrone ring, researchers can probe the specific interactions that contribute to binding affinity and selectivity. This information is crucial for understanding the principles of molecular recognition and for the rational design of new bioactive molecules for research purposes. Diketopiperazine scaffolds have been recognized for their potential in developing agents that interact with biological systems. wustl.edu
This foundational research, while not focused on clinical applications, provides valuable insights into the structural requirements for ligand binding to various protein targets. These studies contribute to the broader understanding of molecular interactions in biological systems.
Future Research Directions and Perspectives
Exploration of Green and Sustainable Synthetic Methodologies
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research into the synthesis of piperazine-2,3,5,6-tetrone and its derivatives will undoubtedly prioritize the development of green and sustainable methodologies. Current synthetic routes often rely on conventional methods that may involve harsh reaction conditions or the use of hazardous reagents. wikipedia.org
The exploration of alternative, eco-friendly approaches is therefore a critical area of investigation. This includes the potential application of microwave-assisted and ultrasound-assisted synthesis, which have been shown to enhance reaction rates, improve yields, and reduce energy consumption in the synthesis of other heterocyclic compounds. researchgate.net Furthermore, the use of greener solvents, such as water, polyethylene (B3416737) glycols (PEGs), and other bio-derived solvents, presents a promising alternative to traditional volatile organic compounds. researchgate.netmdpi.com The principles of green chemistry, including atom economy and the use of renewable feedstocks, will guide the development of these novel synthetic pathways, aiming for processes that are not only efficient but also minimally impactful on the environment.
Computational Design of this compound Derivatives with Predetermined Properties
The advent of powerful computational tools has revolutionized the field of drug discovery and materials science, enabling the in silico design of molecules with specific, predetermined properties. This approach holds immense potential for the rational design of novel this compound derivatives. By employing techniques such as molecular docking, researchers can predict the binding affinity of designed ligands to biological targets, paving the way for the development of new therapeutic agents. nih.govresearchgate.net
Computational studies can be utilized to explore the structure-activity relationships of this compound derivatives, identifying key structural motifs that govern their biological activity. researchgate.net Molecular dynamics simulations can provide insights into the dynamic behavior of these molecules and their interactions with biological systems. nih.gov This computational-led approach can significantly accelerate the discovery and optimization of new compounds for a wide range of applications, from medicine to materials science, by prioritizing the synthesis of candidates with the highest probability of success.
Advanced Materials Integration and Performance Optimization
The unique structural and electronic properties of this compound make it an attractive building block for the creation of advanced materials. A particularly promising area of research is its application in electrochemical energy storage. The tetraketone unit has been investigated as a potential electrode material, demonstrating the capacity for reversible electrochemical processes. researchgate.net
A key challenge in this area is the solubility of small molecule derivatives in common electrolytes. Future research will likely focus on strategies to overcome this limitation, such as the synthesis of oligomeric or polymeric forms of this compound. researchgate.net By integrating this tetraketone moiety into larger, more stable macromolecular structures, it may be possible to develop high-performance electrode materials for next-generation batteries and supercapacitors. The optimization of these materials will involve a detailed investigation of their electrochemical properties, including their capacity, voltage, and cycling stability.
Interdisciplinary Research Synergies with Physical and Computational Sciences
A comprehensive understanding of the fundamental properties of this compound is essential for its successful application in various fields. This necessitates a synergistic approach, combining experimental and theoretical methods from both physical and computational sciences. The molecular structure of this compound has been elucidated, revealing a planar conformation with a molecule located around an inversion center. nih.govnih.gov
In the crystalline state, the molecules are linked by bifurcated N—H⋯O hydrogen bonds, forming a corrugated layer. nih.govresearchgate.net Future research will likely delve deeper into the physicochemical properties of this compound, employing a range of spectroscopic and analytical techniques. These experimental investigations will be complemented by quantum chemical calculations to provide a more detailed understanding of its electronic structure, reactivity, and intermolecular interactions. This interdisciplinary approach will be crucial for predicting the behavior of this compound in different environments and for guiding the design of new materials and molecular systems with tailored properties.
Development of Novel Analytical Probes based on the Tetraketone Structure
The development of sensitive and selective analytical probes is of paramount importance in various fields, including environmental monitoring, clinical diagnostics, and quality control. The unique tetraketone structure of this compound offers intriguing possibilities for the design of novel analytical sensors. The electron-deficient nature of the carbonyl groups could be exploited for the detection of specific analytes through various interaction mechanisms.
Future research in this area could focus on the development of chemosensors where the binding of an analyte to the tetraketone core results in a measurable change in an optical or electrochemical signal. mdpi.com The design of such sensors would require a thorough understanding of the coordination chemistry and intermolecular interactions of the this compound scaffold. The integration of this molecule into nanomaterial-based sensing platforms could further enhance the sensitivity and selectivity of these analytical devices. mdpi.com The versatility of the this compound structure provides a rich platform for the creation of a new generation of analytical tools for a wide range of applications.
Q & A
Q. What are the common synthetic routes for preparing piperazine-2,3,5,6-tetrone derivatives, and how are their structures validated?
this compound derivatives are synthesized via nucleophilic substitution reactions, often using fluorinated pyridines (e.g., pentafluoropyridine) and nucleophiles like malononitrile or piperazine. Post-synthesis, structures are confirmed via multinuclear NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography to resolve stereochemical ambiguities . For example, 4-substituted 2,3,5,6-tetrafluoropyridine derivatives were characterized using crystallographic data (space group Pbam, Z = 4) to confirm centrosymmetric molecular arrangements .
Q. How is crystallographic analysis employed to resolve structural ambiguities in piperazine derivatives?
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and symmetry. For 1,4-dinitro-2,3,5,6-tetraacetoxy-piperazine, SC-XRD revealed a centrosymmetric structure with van der Waals interactions and non-classical hydrogen bonds stabilizing the lattice. Anisotropic refinement and idealized hydrogen placement (riding model) ensure accuracy in thermal displacement parameters .
Q. What in vitro assays are used to evaluate the pharmacological activity of piperazine derivatives?
Local anesthetic activity is tested using infiltration anesthesia models in rodents, with efficacy quantified by duration of sensory blockade (Table V data, standard deviation analysis). Toxicity is assessed via LD₅₀ values, while antiplatelet activity is measured using platelet aggregation inhibition assays . Modified derivatives with β-cyclodextran show reduced bioactivity despite low toxicity, highlighting structure-activity trade-offs .
Advanced Research Questions
Q. How do computational methods (e.g., MoKa software) predict the protonation states of piperazine-containing PROTACs?
Experimental pKa determination (via Sirius T3 platform) is compared to in silico predictions using quantum chemical and semi-empirical approaches. For PROTACs, minor structural changes (e.g., substituents on piperazine) alter basicity, affecting solubility and target engagement. MoKa software evaluates electronic effects, but empirical validation remains critical for accuracy .
Q. What mechanisms explain the neuroprotective effects of 2,3,5,6-tetramethylpyrazine in retinal photoreceptors?
The compound modulates ATF4 signaling, reducing endoplasmic reticulum stress and inhibiting PRP (proline-rich protein) aggregation. In vitro models (e.g., oxidative stress-induced retinal cells) show dose-dependent rescue of photoreceptor viability via Western blot and immunofluorescence assays .
Q. How do structural modifications of piperazine derivatives lead to contradictory bioactivity and toxicity profiles?
β-cyclodextran-modified piperazines exhibit reduced toxicity (LD₅₀ > 500 mg/kg) but diminished anesthetic activity due to steric hindrance at target sites. Computational docking studies (e.g., CHIKV antiviral assays) suggest bulky substituents disrupt binding to viral hydrophobic pockets despite favorable solubility .
Q. What strategies address regioselectivity challenges in synthesizing substituted piperazines via inverse electron-demand Diels-Alder (IEDDA) reactions?
IEDDA reactions with alkenes/alkynes require precise control of electron-deficient tetrazine partners. For 3,6-di-2-pyridyl-1,2,4,5-tetrazine, metal-assisted hydrolysis directs regioselectivity, forming mononuclear Cu(II) complexes or helical-chain polymers. Reaction monitoring via HPLC-MS ensures intermediate stability .
Q. How do non-classical hydrogen bonds and van der Waals interactions influence the supramolecular assembly of piperazine derivatives?
Crystallographic data for 1,4-dinitro-2,3,5,6-tetraacetoxy-piperazine reveal centrosymmetric packing via C–H···O interactions (2.5–3.0 Å) and van der Waals contacts between acetoxy groups. Hirshfeld surface analysis quantifies these interactions, guiding crystal engineering for stability .
Data Contradiction Analysis
Q. Why do some piperazine derivatives show high computational binding affinity but low experimental antiviral activity?
Docking studies (e.g., piperazine binding to CHIKV capsid protein) may overestimate affinity due to rigid-body assumptions. Experimental plaque reduction assays account for dynamic factors (e.g., membrane permeability, off-target effects). Discrepancies highlight the need for molecular dynamics simulations to refine binding models .
Q. How can conflicting reports on the antiplatelet activity of piperazine derivatives be reconciled?
Variability arises from assay conditions (e.g., ADP vs. collagen-induced aggregation) and substituent effects. Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity in vitro (IC₅₀ < 10 μM), while bulky groups reduce platelet adhesion. Meta-analyses of [32] literature data and QSAR models clarify structure-activity trends .
Q. Methodological Recommendations
- Synthesis : Optimize reaction conditions (temperature, solvent polarity) for regioselective substitutions .
- Characterization : Combine SC-XRD with DFT calculations to validate electronic structures .
- Pharmacology : Use orthogonal assays (e.g., fluorescence-based viability + Western blot) to confirm mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
